3-(3,4-dimethoxyphenyl)-N-[3-(1-pyrrolidinyl)propyl]acrylamide
Overview
Description
Acrylamide derivatives are widely studied for their diverse applications ranging from antiallergic agents to materials science. The specific functionalities attached to the acrylamide moiety, such as dimethoxyphenyl and pyrrolidinylpropyl groups, play a significant role in determining the compound's reactivity, physical, and chemical properties.
Synthesis Analysis
The synthesis of acrylamide derivatives often involves multi-step reactions, including the use of Friedel-Crafts alkylation, polymerization, and functionalization techniques. For instance, a related compound was synthesized using a four-step procedure starting from diaminoethane, indicating the complexity and precision required in synthesizing such molecules (Ling et al., 1999).
Molecular Structure Analysis
The molecular structure of acrylamide derivatives is characterized by single-crystal X-ray diffraction studies. These studies provide detailed information about the crystal system, space group, and unit cell parameters, offering insights into the compound's molecular geometry and intermolecular interactions (Prabhuswamy et al., 2016).
Chemical Reactions and Properties
Acrylamide derivatives participate in various chemical reactions, including polymerization and cycloaddition. These reactions are essential for modifying the compound's properties for specific applications. For example, the polymerization of acrylamide with other monomers can create copolymers with tailored properties for antiallergic or antimicrobial applications (McCormick & Blackmon, 1986).
Physical Properties Analysis
The physical properties of acrylamide derivatives, such as solubility, crystallinity, and thermal stability, are influenced by their molecular structure. Studies on similar compounds reveal that they can dissolve in polar aprotic solvents and exhibit moderate to high thermal stability, with glass transition temperatures ranging from 233 to 260°C (Liaw et al., 1999).
Chemical Properties Analysis
The chemical properties, including reactivity ratios and copolymer composition, are critical for understanding the behavior of acrylamide derivatives in various chemical environments. Reactivity ratio studies help predict the copolymer microstructures and assess their potential applications in creating advanced materials (McCormick & Blackmon, 1986).
Scientific Research Applications
Polymer Science and Biochemistry
Polymerization Techniques : The controlled polymerization of acrylamides, including those with specific functional groups, plays a crucial role in creating thermoresponsive polymers for drug delivery systems. RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization, for example, has been used to control the polymerization process of N-isopropylacrylamide, showcasing the precision in synthesizing polymers with desired properties for biomedical applications (Convertine et al., 2004).
Detection Methods in Biochemistry : A novel method for detecting tritium-labelled proteins and nucleic acids in polyacrylamide gels has been developed. This method enhances the sensitivity and efficiency of analyzing bio-molecular interactions, crucial for understanding biological processes and drug development (Bonner & Laskey, 1974).
Environmental and Safety Research
Environmental Fate and Neurotoxicity : Acrylamide's environmental mobility, biodegradability, and neurotoxic effects have been extensively studied. Understanding acrylamide's behavior in the environment and its potential health risks is essential for its safe industrial and commercial use (Smith & Oehme, 1991).
Chemistry and Safety : The comprehensive review on the chemistry, biochemistry, and safety of acrylamide emphasizes its industrial applications, presence in foods, and effects on health. This knowledge aids in assessing risks and developing safer processing techniques for acrylamide-containing products (Friedman, 2003).
properties
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-(3-pyrrolidin-1-ylpropyl)prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3/c1-22-16-8-6-15(14-17(16)23-2)7-9-18(21)19-10-5-13-20-11-3-4-12-20/h6-9,14H,3-5,10-13H2,1-2H3,(H,19,21)/b9-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGSRKRPKEIFEBD-VQHVLOKHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NCCCN2CCCC2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NCCCN2CCCC2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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